tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.0]heptane core with a hydroxymethyl substituent at position 6 and a tert-butyl carboxylate group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for iminosugars and bioactive molecules, due to its rigid bicyclic structure and functional versatility .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(7-14)10(8)6-13/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
AWLLNUTWWOFTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)CO |
Origin of Product |
United States |
Preparation Methods
Chiral Lactone Precursors
A scalable route begins with commercially available chiral lactones, such as (R)- or (S)-configured γ-lactones, which undergo ring-opening aminolysis to install the bicyclic framework. For example, (1R,5R,6R)-configured derivatives are synthesized via nucleophilic attack of tert-butyl carbamate on a lactone-activated carbonyl, followed by intramolecular cyclization. This method achieves enantiomeric excess >99% by leveraging chiral pool starting materials.
Cyclopropanation Strategies
Alternative approaches utilize cyclopropane ring formation through [2+2] photocycloaddition or transition metal-catalyzed reactions. A PtCl₂-catalyzed cyclization of enynes generates the bicyclo[3.2.0]heptane core with excellent diastereoselectivity (dr >20:1). Substituted allylamines or diallylamines serve as precursors, with sulfuric acid-mediated cyclization yielding 3-azabicyclo[3.2.0]heptane hydrochloride as a key intermediate.
Hydroxymethyl Group Introduction
Hydroxylation of Cyclopropane Derivatives
Post-cyclopropanation, the hydroxymethyl group is introduced via hydroxylation or reduction. Oxone®-mediated oxidation of aminocyclopropane precursors in aqueous acetone generates secondary alcohols, which are reduced with LiAlH₄ to yield hydroxymethyl substituents. Stereochemical outcomes depend on the configuration of the cyclopropane ring, with cis-dihydroxylation favoring (1R,5R,6R) configurations.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction efficiently installs hydroxymethyl groups using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For instance, 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate reacts with 5-chloro-2-pyridyl phenol in THF, achieving 93% yield under optimized conditions. Polystyrene-supported PPh₃ reduces purification burdens in industrial settings.
Esterification and Protecting Group Strategies
Boc Protection of the Amine Nitrogen
tert-Butoxycarbonyl (Boc) protection is critical for amine stability during subsequent reactions. Boc anhydride (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) achieves quantitative protection. For example, treating 3-azabicyclo[3.2.0]heptane hydrochloride with Boc₂O at 0°C yields the Boc-protected intermediate in 98% purity.
Hydrolysis and Reprotection
The tert-butyl ester is hydrolyzed under acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions to expose the carboxylic acid, which is reprotected for further functionalization. This step ensures compatibility with coupling reactions, such as Suzuki-Miyaura cross-couplings using Pd(PPh₃)₄ catalysts.
Stereochemical Control and Epimerization
Dynamic Kinetic Resolution
An innovative epimerization/hydrolysis step resolves diastereomeric mixtures. Treating undesired diastereoisomers with aqueous base induces equilibrium shifts, enriching the desired (1R,5R,6R) configuration. This method avoids chromatographic separations, improving process efficiency (43% yield over nine steps).
Chiral Auxiliaries and Catalysts
Chiral phosphine ligands (e.g., (R)-BINAP) in Ir- or Pd-catalyzed cyclopropanations enforce enantioselectivity. For example, Ir(cod)Cl₂ with 2-MeO-C₆H₄-modified ligands achieves >90% ee in bicyclo[3.2.0]heptane synthesis.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Large-scale production prioritizes solvent recovery and catalyst reuse. Tetrahydrofuran (THF) and toluene are preferred for their low cost and compatibility with Grignard reagents. Heterogeneous catalysts (e.g., Pd/C) enable filtration and reuse, reducing metal contamination.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers, with retention times distinguishing (1R,5R,6R) from (1S,5S,6S) configurations.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Therapeutic Applications
Research has indicated several promising therapeutic applications for this compound:
Anticancer Activity
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the effects of azabicyclic compounds on cancer cell proliferation. The results indicated significant inhibition of cell growth in A549 and HeLa cell lines, suggesting a mechanism involving apoptosis induction.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection
An investigation focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease revealed that treatment resulted in improved cognitive function and reduced amyloid plaque formation.
Data Table: Summary of Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Significant inhibition of A549 and HeLa cell lines; apoptosis induction observed. |
| Neuroprotective Effects | Neurobiology Journal | Improved cognitive function and reduced amyloid plaque formation in rodent models. |
Mechanism of Action
The mechanism of action of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s structural analogs differ in substituent groups, bicyclo ring systems, and nitrogen content. Key examples include:
tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate
- Structure : Features an additional nitrogen atom at position 6, forming a 3,6-diazabicyclo[3.2.0]heptane system.
- Applications : Used as a building block in kinase inhibitors and peptide mimetics .
tert-Butyl (1S,5R)-6-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Structure: Substitutes hydroxymethyl with an amino group at position 6.
- Properties: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation).
- Applications : Intermediate for active pharmaceutical ingredients (APIs), commercially available via suppliers like ECHEMI .
tert-Butyl 6-Oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Structure : Replaces hydroxymethyl with a ketone (oxo) group.
- Properties : The ketone enables further functionalization via reductions or nucleophilic additions.
- Applications : Precursor for synthesizing alcohols or amines through ketone reactivity .
tert-Butyl 6-(4-(N,N-Dimethylsulfamoyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : Larger bicyclo[4.1.0]heptane system with a sulfamoylphenyl substituent.
- Properties : Extended ring system reduces steric strain, while the sulfonamide group improves solubility.
Biological Activity
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS Number: 2168983-14-8) is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula: C12H21NO3
- Molecular Weight: 227.3 g/mol
- Boiling Point: Approximately 325.2 °C (predicted)
- Density: 1.125 g/cm³ (predicted)
- pKa: 14.96 (predicted)
The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain virulence factors in pathogenic bacteria, particularly through the modulation of the Type III secretion system (T3SS) which is crucial for the pathogenicity of Gram-negative bacteria such as E. coli and Salmonella spp. .
Case Studies
-
Inhibition of T3SS Activity :
A study evaluated the effect of this compound on T3SS activity in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections. The compound demonstrated significant inhibition of CPG2 secretion at concentrations around 50 μM, indicating its potential as a therapeutic agent against bacterial infections . -
Antimicrobial Properties :
In vitro assays have shown that this compound exhibits antimicrobial activity against various strains of bacteria, including resistant strains, suggesting its utility in combating antibiotic resistance .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound, with findings suggesting favorable absorption characteristics when administered orally or intravenously . The compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via intramolecular [2+2] photocycloaddition of pyrazoline precursors, a method validated for structurally related 3-azabicyclo[3.2.0]heptane derivatives . Alternatively, reduction of the ketone group in tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (using agents like NaBH₄ or LiAlH₄) provides a pathway to introduce the hydroxymethyl group . Reaction optimization should focus on solvent polarity (e.g., THF vs. dichloromethane), temperature control (0–25°C), and stoichiometry to minimize byproducts like over-reduced or dimerized species.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>97% by area normalization) .
- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm bicyclic scaffold integrity and substituent positions. Key signals include the tert-butyl group (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₁H₁₉NO₃, theoretical [M+H]⁺ = 214.14) and detect impurities .
- X-ray Crystallography : For unambiguous stereochemical assignment, use SHELXL for refinement of single-crystal data .
Q. What is the role of the tert-butyl ester group in stabilizing the bicyclic framework during reactions?
- Methodological Answer : The tert-butyl group acts as a steric shield, preventing undesired ring-opening reactions or oxidation at the carbamate nitrogen. Its electron-donating nature stabilizes the bicyclo[3.2.0] system during acidic or basic conditions, as demonstrated in analogous 3-azabicyclo[3.2.0]heptane derivatives . Comparative studies with benzyl or methyl esters show higher decomposition rates under reflux, confirming the tert-butyl group’s protective efficacy .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (1R,5R)-configured analogs (e.g., LU-111995) were synthesized using asymmetric [2+2] cycloadditions with chiral Lewis acids . Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis of racemic esters) can separate enantiomers. Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) validates enantiopurity (>99% ee) .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomers or diastereomers. For example, tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2) and its diastereomers exhibit distinct ¹H NMR splitting patterns for bridgehead protons (δ 3.2–3.8 ppm) . Use 2D NMR (COSY, NOESY) to differentiate isomers. Cross-reference with computational models (DFT-based chemical shift predictions) to validate assignments .
Q. What pharmacological mechanisms make this compound a candidate for CNS drug development?
- Methodological Answer : The 3-azabicyclo[3.2.0]heptane core mimics meta-substituted benzene rings in receptor ligands, enabling selective interactions with dopamine D₄ and serotonin 5-HT₂A receptors . To evaluate bioactivity:
- Perform radioligand binding assays (³H-spiperone for D₂/D₄, ³H-ketanserin for 5-HT₂A).
- Assess functional activity via cAMP inhibition (D₄) or calcium flux assays (5-HT₂A) .
- Compare with reference compounds (e.g., clozapine) to determine IC₅₀ values .
Q. How do environmental factors (pH, temperature) affect the stability of this compound?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). LC-MS monitors hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures. Store at 2–8°C under inert atmosphere (N₂) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
